REACTION_CXSMILES
|
C[Mg]Cl.[CH3:4][C:5]([OH:8])([CH3:7])[CH3:6].[Cl:9][C:10]1[N:15]=[N:14]C(C(OC)=O)=[CH:12][CH:11]=1.Cl>CC1OCCC1.CCOC(C)=O.C1(C)C=CC=CC=1>[Cl:9][C:10]1[N:15]=[N:14][C:4]([C:5]([OH:8])([CH3:7])[CH3:6])=[CH:12][CH:11]=1
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N=N1)C(=O)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
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Type
|
CUSTOM
|
Details
|
stirred at −20° C. under N2 atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
to stir for 30 min
|
Duration
|
30 min
|
Type
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TEMPERATURE
|
Details
|
warmed to 3° C.
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
backed down to −20° C.
|
Type
|
STIRRING
|
Details
|
The solution quickly turned dark violet and stirred at 0° C. for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
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Details
|
The solution was then poured into a flask
|
Type
|
STIRRING
|
Details
|
by stirring for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layers were washed with sat. NaHCO3 and brine
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrated under rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(N=N1)C(C)(C)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |